molecular formula C16H17NO4S B4848708 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B4848708
M. Wt: 319.4 g/mol
InChI Key: DYEDGVXZNFKBHJ-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential biological and medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 3-methylbenzenesulfonyl chloride. The reaction is usually carried out in an alkaline medium, such as aqueous sodium carbonate, to maintain the pH at around 10. The reaction mixture is then heated to facilitate the formation of the desired sulfonamide product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. This involves the use of large-scale reactors, precise control of reaction conditions (temperature, pH, and reaction time), and purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at the sulfonamide group can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various alkyl or aryl halides can be used for substitution reactions, typically in the presence of a base like triethylamine (Et3N).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has been studied for its potential antibacterial and enzyme inhibitory properties. It can be used to investigate the mechanisms of bacterial resistance and enzyme function.

Medicine: Medically, this compound has shown promise as a therapeutic agent

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target organism or system.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide is unique due to its specific structural features, such as the presence of the 3-methylphenyl group, which can influence its biological activity and chemical reactivity. This compound's distinct properties make it a valuable candidate for various applications compared to its similar counterparts.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-3-2-4-13(9-12)11-22(18,19)17-14-5-6-15-16(10-14)21-8-7-20-15/h2-6,9-10,17H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEDGVXZNFKBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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